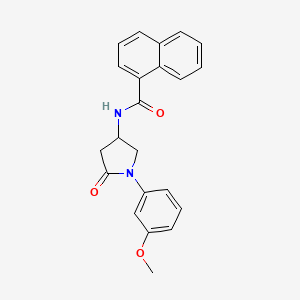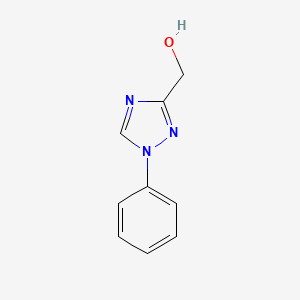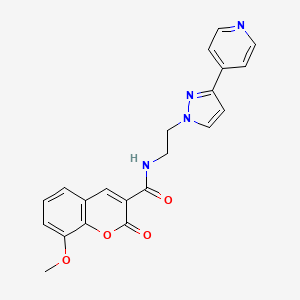
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The molecule also contains a methoxyphenyl group and a naphthyl group, which are common aromatic systems in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the methoxyphenyl and naphthyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methoxyphenyl group, and the naphthyl group. These groups would likely contribute to the overall polarity, reactivity, and physical properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar pyrrolidinone ring and the nonpolar aromatic rings would likely make this compound soluble in a range of organic solvents .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigations
This compound has been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . This optimization procedure of the molecule gives the minimum energy confirmation of the structure .
Vibrational Assignments
The experimental FT-IR and FT-Raman spectra of the molecule are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .
NMR Analysis
The theoretical NMR (1H and 13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
UV-Vis Spectrum Analysis
The experimental UV−vis spectrum is obtained in the dimethyl sulfoxide solvent and compared with the theoretically computed spectrum by the time-dependent DFT method .
Nonlinear Optical Studies
In addition to these studies, other analyses such as nonlinear optical, natural bonds orbital, frontier molecular orbital, molecular electrostatic potential, and NCI have been conducted to understand the nature of the molecule .
Drug-likeness and ADMET Studies
The title molecule is docked and also the drug-likeness, ADMET studies were carried out . The RBD domain bound to the ACE2 receptor during the fusion makes spike glycoprotein an elusive therapeutic target in SARS-CoV-2 infection .
Antimycobacterial Activity
Primary in vitro screening of the synthesized carboxanilides was performed against Mycobacterium avium subsp. paratuberculosis . N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide showed against M. avium subsp. paratuberculosis two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin .
Photosynthetic Electron Transport Inhibition
The testing of biological activity of the compounds was completed with the study of photosynthetic electron transport (PET) inhibition in isolated spinach (Spinacia oleracea L.) chloroplasts . The PET-inhibiting activity expressed by IC 50 value of the most active compound was 59 μmol/L .
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-18-9-5-8-17(13-18)24-14-16(12-21(24)25)23-22(26)20-11-4-7-15-6-2-3-10-19(15)20/h2-11,13,16H,12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSSAWXPCLPUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B2796147.png)

![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)
![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine](/img/structure/B2796157.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-cyclopentyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796161.png)

![2-(4-chlorophenoxy)-N-({5-[(dimethylamino)sulfonyl]-2-thienyl}methyl)acetamide](/img/structure/B2796164.png)
![1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2796167.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)